N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide

Catalog No.
S15711603
CAS No.
M.F
C14H12N6O5S3
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]et...

Product Name

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Molecular Formula

C14H12N6O5S3

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C14H12N6O5S3/c21-27(22,11-5-1-3-9-13(11)18-25-17-9)15-7-8-16-28(23,24)12-6-2-4-10-14(12)20-26-19-10/h1-6,15-16H,7-8H2

InChI Key

XIQXFMSFMNNANI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a synthetic compound that features a complex structure combining both benzothiadiazole and benzoxadiazole moieties. The presence of a sulfonamide group enhances its biological activity and potential therapeutic applications. Benzothiadiazole derivatives are known for their pharmacological properties, including anti-cancer and anti-inflammatory effects, making this compound of significant interest in medicinal chemistry.

The chemical reactivity of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide can be attributed to its functional groups. The sulfonamide group can engage in nucleophilic substitution reactions, while the benzoxadiazole component may undergo hydrolysis or nucleophilic attack due to its electrophilic nature. Additionally, the compound can react with various nucleophiles to form new derivatives that may exhibit altered biological activities.

Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant biological activities. For instance, similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders. Furthermore, the unique structural features of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide may enhance its efficacy against certain types of cancer cells and inflammatory conditions.

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide typically involves several key steps:

  • Formation of the Benzothiadiazole Sulfonamide: The initial step involves the synthesis of the benzothiadiazole moiety followed by the introduction of the sulfonamide group.
  • Linkage with Benzoxadiazole: The next step entails linking the synthesized benzothiadiazole sulfonamide to the benzoxadiazole structure through appropriate coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its anti-cancer and anti-inflammatory properties.
  • Neuropharmacology: As a potential treatment for neurological disorders by inhibiting monoamine oxidase-B.
  • Biochemical Research: As a probe in studies involving enzyme interactions and metabolic pathways.

Interaction studies are crucial for understanding how N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide interacts with biological targets. Preliminary studies suggest that it may bind effectively to enzymes involved in neurotransmitter metabolism and cancer cell proliferation pathways. Techniques such as molecular docking and binding affinity assays will provide deeper insights into its mechanism of action.

Several compounds share structural similarities with N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide. These include:

Compound NameStructure HighlightsBiological Activity
N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamideContains thiazole instead of benzothiadiazolePotential anti-cancer activity
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamideIncorporates benzodioxole and thiadiazoleAntimicrobial properties
N-(3-aminoquinoxalin-2-yl)sulfonamideFeatures quinoxaline structureInhibitor of various enzymes

Uniqueness: The presence of both benzothiadiazole and sulfonamide groups in N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide distinguishes it from other similar compounds. This unique combination may lead to enhanced selectivity and potency against specific biological targets compared to other derivatives lacking this structural configuration.

XLogP3

0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

440.00313103 g/mol

Monoisotopic Mass

440.00313103 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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